molecular formula C20H26ClN3O3 B2865127 4-chloro-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide CAS No. 2002495-17-0

4-chloro-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide

Cat. No.: B2865127
CAS No.: 2002495-17-0
M. Wt: 391.9
InChI Key: IMOCLELOJXGLLE-UHFFFAOYSA-N
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Description

VU6001221 is a potent and selective inhibitor of the choline transporter (CHT), which plays a crucial role in the uptake of choline into presynaptic terminals. This compound has been developed to improve pharmacokinetics and central nervous system penetration compared to its predecessor, ML352 . VU6001221 has shown promising results in preclinical models, particularly in enhancing cognitive functions .

Chemical Reactions Analysis

Types of Reactions

VU6001221 primarily undergoes non-competitive inhibition reactions with the choline transporter. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis of VU6001221 involves the use of various reagents to modify the central phenyl core and improve its pharmacokinetic properties. Specific reagents and conditions are proprietary and detailed in the research conducted by Vanderbilt University .

Major Products Formed

The major product formed from the synthesis of VU6001221 is the compound itself, which is a potent and selective inhibitor of the choline transporter .

Mechanism of Action

Properties

IUPAC Name

4-chloro-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O3/c1-13(2)18-11-16(27-23-18)12-22-20(25)14-4-5-17(21)19(10-14)26-15-6-8-24(3)9-7-15/h4-5,10-11,13,15H,6-9,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOCLELOJXGLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)OC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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